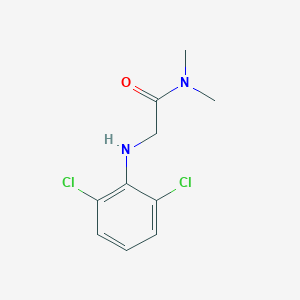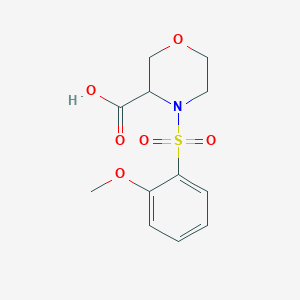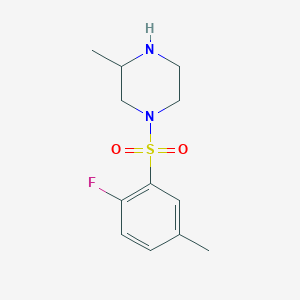
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, also known as FMSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMSP is a piperazine derivative that has a sulfonyl group and a fluoro-methyl group attached to its phenyl ring. The chemical structure of FMSP makes it a promising candidate for drug development, as it has been found to exhibit potent biological activity.
作用機序
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of the proteasome, a protein complex that plays a role in the degradation of proteins.
Biochemical and Physiological Effects:
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine can reduce the severity of inflammatory diseases and improve the survival of animals with cancer.
実験室実験の利点と制限
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity, making it a useful tool for studying the mechanisms of disease and drug development. However, 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. One area of interest is the development of new compounds based on the 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine scaffold that exhibit improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine in human clinical trials.
合成法
The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine involves several steps, including the reaction of 2-fluoro-5-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-methylpiperazine to produce 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine. The synthesis of 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
科学的研究の応用
1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been studied extensively for its potential applications in drug development, particularly as a scaffold for the design of new compounds with improved biological activity. 1-(2-Fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its ability to inhibit the activity of certain enzymes and proteins makes it an attractive target for drug development.
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)sulfonyl-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-3-4-11(13)12(7-9)18(16,17)15-6-5-14-10(2)8-15/h3-4,7,10,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLBRSVXMWSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
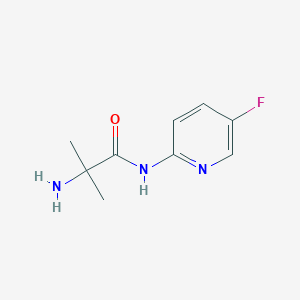
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
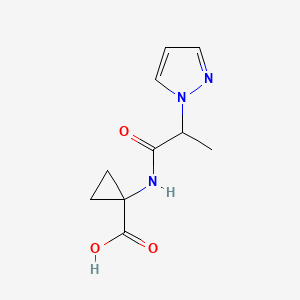
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
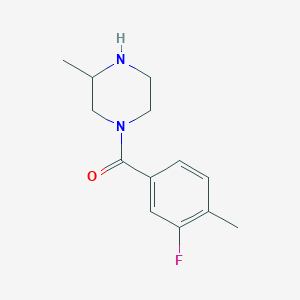

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
